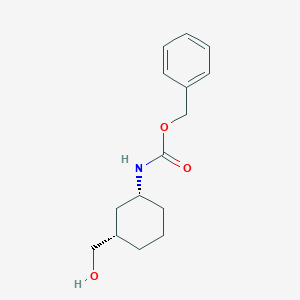![molecular formula C15H28N2O2 B8050018 Tert-butyl (5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050018.png)
Tert-butyl (5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5-(aminomethyl)bicyclo[322]nonan-1-yl)carbamate is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (5-(aminomethyl)bicyclo[322]nonan-1-yl)carbamate typically involves multiple steps, starting with the formation of the bicyclic core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl (5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its structural features could be beneficial in the design of new drugs targeting various diseases.
Industry: The compound's properties make it suitable for use in the development of advanced materials and coatings. Its stability and reactivity can be harnessed in industrial applications requiring robust chemical performance.
Mechanism of Action
The mechanism by which Tert-butyl (5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Bicyclo[3.2.2]nonane derivatives: These compounds share a similar bicyclic structure but may have different functional groups.
Aminomethyl carbamates: Other carbamates with an aminomethyl group but differing in the core structure.
Uniqueness: Tert-butyl (5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)carbamate stands out due to its specific combination of the tert-butyl group and the bicyclic core, which imparts unique chemical and physical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application development.
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)-1-bicyclo[3.2.2]nonanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17-15-6-4-5-14(11-16,7-9-15)8-10-15/h4-11,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCDKASUBZEOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8049958.png)
![(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8049974.png)

![3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B8049982.png)
![2-(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8049990.png)
![(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B8049999.png)
![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B8050007.png)
![Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B8050008.png)
![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B8050011.png)
![4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B8050025.png)
![5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B8050030.png)
